molecular formula C20H25NO2 B6340533 tert-Butyl 3-[(diphenylmethyl)amino]propanoate CAS No. 1221342-19-3

tert-Butyl 3-[(diphenylmethyl)amino]propanoate

Cat. No.: B6340533
CAS No.: 1221342-19-3
M. Wt: 311.4 g/mol
InChI Key: CPEGCQWBBDVIMB-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(diphenylmethyl)amino]propanoate is an organic compound with the molecular formula C20H25NO2. It is a derivative of propanoic acid and features a tert-butyl ester group and a diphenylmethylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(diphenylmethyl)amino]propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with diphenylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(diphenylmethyl)amino]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-[(diphenylmethyl)amino]propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(diphenylmethyl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity or function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-aminopropanoate: A precursor in the synthesis of tert-Butyl 3-[(diphenylmethyl)amino]propanoate.

    Diphenylmethyl chloride: Another precursor used in the synthesis.

    tert-Butyl 3-(dimethylamino)propanoate: A structurally similar compound with a dimethylamino group instead of a diphenylmethylamino group.

Uniqueness

This compound is unique due to the presence of both a tert-butyl ester group and a diphenylmethylamino group, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(benzhydrylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-20(2,3)23-18(22)14-15-21-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEGCQWBBDVIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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